molecular formula C15H26ClNO2 B5977107 1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride

1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride

Cat. No. B5977107
M. Wt: 287.82 g/mol
InChI Key: YIZYVTBRQPIIJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as RTI-336, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels results in enhanced dopamine signaling, which is believed to be responsible for the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its ability to increase dopamine levels in the brain. This increase in dopamine levels has been shown to improve motor function in animal models of Parkinson's disease, enhance attention and cognitive function in animal models of ADHD, and reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride for lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This makes it an ideal tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of this compound is its potential for abuse and addiction, which requires careful handling and storage of the compound.

Future Directions

There are several future directions for the study of 1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One of the key areas of research is the development of novel dopamine reuptake inhibitors that have improved selectivity and reduced potential for abuse. Another area of research is the investigation of the therapeutic potential of this compound in other neurological disorders such as schizophrenia and depression. Furthermore, the development of new animal models and imaging techniques will help to further elucidate the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the reaction of 1-ethynylcyclohexanol with 1-pyrrolidinepropanol in the presence of hydrochloric acid. The reaction mixture is then purified using column chromatography to obtain the final product. The purity and identity of the compound are confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a crucial role in the regulation of movement, motivation, reward, and attention.

properties

IUPAC Name

1-(1-ethynylcyclohexyl)oxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-2-15(8-4-3-5-9-15)18-13-14(17)12-16-10-6-7-11-16;/h1,14,17H,3-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYVTBRQPIIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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